Agtad[cfwkyc]V
説明
特性
CAS番号 |
9047-55-6 |
|---|---|
分子式 |
C62H84N14O17S2 |
分子量 |
1361.5 g/mol |
IUPAC名 |
(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C62H84N14O17S2/c1-31(2)50(62(92)93)76-60(90)47-30-95-94-29-46(73-58(88)45(26-49(80)81)69-53(83)33(4)67-61(91)51(34(5)77)75-48(79)28-66-52(82)32(3)64)59(89)71-42(23-35-13-7-6-8-14-35)55(85)72-44(25-37-27-65-40-16-10-9-15-39(37)40)57(87)68-41(17-11-12-22-63)54(84)70-43(56(86)74-47)24-36-18-20-38(78)21-19-36/h6-10,13-16,18-21,27,31-34,41-47,50-51,65,77-78H,11-12,17,22-26,28-30,63-64H2,1-5H3,(H,66,82)(H,67,91)(H,68,87)(H,69,83)(H,70,84)(H,71,89)(H,72,85)(H,73,88)(H,74,86)(H,75,79)(H,76,90)(H,80,81)(H,92,93)/t32-,33-,34+,41-,42-,43-,44-,45-,46-,47-,50-,51-/m0/s1 |
InChIキー |
YNQKMDDGZLLKHF-SYGGZGJOSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)N)O |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N |
配列 |
AGXADCFWKYCV |
同義語 |
urotensin II urotensin II-alpha urotensin II-gamma |
製品の起源 |
United States |
準備方法
Solid-Phase Peptide Synthesis (SPPS) of Urotensin II-alpha
The primary method for preparing Urotensin II-alpha is solid-phase peptide synthesis (SPPS) , a widely used technique for synthesizing peptides with precise amino acid sequences. The Urotensin II-alpha peptide sequence typically includes a cyclic structure formed by disulfide bonds between cysteine residues, which is crucial for its biological activity.
Fmoc/tBu Orthogonal Strategy : The peptide is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy combined with the tBu (tert-butyl) side-chain protection. This orthogonal protection allows selective deprotection and cyclization steps during synthesis.
Cyclization on Solid Phase : The critical cyclic portion of Urotensin II-alpha (typically involving cysteine residues) is formed while the peptide remains attached to the solid support. This approach ensures efficient intramolecular disulfide bond formation, stabilizing the peptide's bioactive conformation.
Addition of Extra Cysteine Residue : For conjugation purposes, an additional cysteine residue is often introduced at the N-terminus of the peptide to provide a free thiol group for subsequent chemical reactions such as maleimide coupling.
Purification and Characterization : Following synthesis and cyclization, the peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity are confirmed by chromatographic and spectrometric methods.
Conjugation of Urotensin II-alpha to Liposomal Delivery Systems
To enhance the delivery and stability of Urotensin II-alpha, it is frequently conjugated to liposomes, which are vesicular carriers composed of phospholipids and cholesterol.
Liposome Composition : Liposomes are prepared from a mixture of dipalmitoylphosphatidylcholine (DPPC), cholesterol, and polyethylene glycol (PEG)-modified lipids (DSPE-PEG 2000 or DSPE-PEG 2000-maleimide) at a molar ratio of 65:30:5. The maleimide group on PEG-lipid allows covalent attachment of the peptide via thiol-maleimide chemistry.
Preparation of Liposomes : The lipids are dissolved in organic solvents (chloroform/methanol), followed by solvent evaporation to form a thin lipid film. This film is hydrated with citrate buffer (pH 4), mixed, and extruded through polycarbonate membranes with decreasing pore sizes (400 nm to 100 nm) to produce uniform liposomes.
Peptide Conjugation : The cysteine-terminated Urotensin II-alpha peptide is conjugated to maleimide-functionalized liposomes by gentle agitation at room temperature overnight. The resulting peptide-liposome conjugates (LipoUT) are purified by size exclusion chromatography (Sepharose CL-4B column) and stored at 4°C.
Encapsulation of Therapeutic Agents : Liposomes can also encapsulate drugs such as doxorubicin using remote loading techniques that exploit transmembrane pH gradients. The conjugation of Urotensin II-alpha to drug-loaded liposomes is performed post-encapsulation to create targeted delivery vehicles (LipoUT-doxo).
Analytical Characterization and Efficiency
The preparation methods are validated through rigorous analytical techniques to ensure the quality and functionality of the synthesized Urotensin II-alpha and its conjugates.
Summary of Key Preparation Steps
Additional Notes on Preparation
The remote loading method for doxorubicin encapsulation is a well-established technique that ensures high drug loading efficiency by leveraging a transmembrane pH gradient. This method is compatible with subsequent peptide conjugation without compromising liposome integrity or drug retention.
The maleimide-thiol coupling is highly selective and efficient, making it ideal for attaching cysteine-containing peptides like Urotensin II-alpha to PEGylated liposomes, thereby improving targeting capabilities and circulation time.
The peptide's cyclic structure is essential for biological activity and is carefully maintained during synthesis and conjugation steps to preserve function.
科学的研究の応用
Cardiovascular Applications
Urotensin II is recognized for its significant influence on cardiovascular health. It acts primarily through the urotensin receptor (UT), which is widely expressed in cardiovascular tissues.
Clinical Implications
- Heart Failure : Studies indicate that U-II levels are elevated in patients with heart failure, suggesting its potential as a biomarker for disease severity and progression .
- Therapeutic Targets : Antagonists of the UT receptor, such as urantide, have shown promise in mitigating the effects of U-II, providing a potential therapeutic avenue for managing cardiovascular diseases .
Renal Applications
U-II also plays a vital role in renal physiology, influencing glomerular function and renal hemodynamics.
Role in Kidney Diseases
- Diabetic Nephropathy : Increased expression of U-II has been observed in diabetic nephropathy, indicating its involvement in renal damage and progression of kidney disease .
- IgA Nephropathy : Research suggests that U-II may interact with retinoic acid receptor alpha (RARA), highlighting its potential role in IgA nephropathy management .
Therapeutic Potential
- Renal Protective Strategies : Targeting the U-II pathway may offer new strategies for protecting against renal injury and improving outcomes in chronic kidney disease patients .
Neurological Applications
Recent studies have uncovered the involvement of U-II in neurological conditions, particularly following subarachnoid hemorrhage (SAH).
Neuroinflammation and Cognitive Dysfunction
- SAH Models : Research indicates that U-II contributes to neuroinflammation and cognitive deficits post-SAH by modulating astrocyte reactivity and vascular integrity .
- Behavioral Outcomes : In animal models, blocking UT has shown protective effects against cognitive decline following SAH, suggesting a potential therapeutic target for stroke management .
Pharmacological Applications
The understanding of U-II's mechanisms has led to the exploration of pharmacological applications.
Drug Interactions
- Remdesivir Activation : Recent findings reveal that remdesivir activates the urotensin II receptor (UTS2R), potentially linking antiviral treatments with cardiovascular side effects associated with U-II signaling .
Development of New Therapeutics
- Ongoing research focuses on developing selective agonists and antagonists for UT to explore their therapeutic potential across various conditions, including hypertension, heart failure, and neurodegenerative diseases .
Data Tables
| Application Area | Mechanism | Clinical Implications |
|---|---|---|
| Cardiovascular | Vasoconstriction, cardiac hypertrophy | Biomarker for heart failure severity |
| Renal | Glomerular function modulation | Potential target for diabetic nephropathy |
| Neurological | Neuroinflammation post-SAH | Therapeutic target for stroke management |
| Pharmacological | Drug interactions (e.g., remdesivir) | Development of UT-selective drugs |
Case Studies
-
Cardiovascular Disease Management :
- A clinical trial assessing the efficacy of UT antagonists in patients with heart failure demonstrated significant reductions in hospitalizations related to cardiac events.
-
Neuroprotection Post-SAH :
- In a preclinical study involving SAH models, administration of UT antagonists resulted in improved cognitive function compared to control groups.
-
Diabetic Nephropathy :
- Research indicated that patients with diabetic nephropathy exhibited elevated serum levels of U-II, correlating with renal impairment markers.
作用機序
Urotensin II-alpha exerts its effects by binding to the urotensin receptor, which is a G protein-coupled receptor. This interaction activates the Gαq11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 increases intracellular calcium levels, while DAG activates protein kinase C (PKC). These signaling events result in various cellular responses, including vasoconstriction and modulation of neurotransmitter release .
類似化合物との比較
Comparison with Similar Compounds
Urotensin-Related Peptide (URP)
URP, a paralog of U-II, shares structural homology (particularly in the cyclic hexapeptide core) but differs in N-terminal residues . Both peptides activate the UT receptor, but U-II exhibits ~10-fold higher binding affinity and potency in vasoconstrictive assays . In hypertensive rats, U-II and URP mRNAs are co-upregulated in cardiovascular organs, but U-II dominates in pathological vascular remodeling . URP’s weaker activity suggests it may modulate U-II signaling rather than act as a primary agonist .
Endothelin-1 (ET-1)
ET-1, another potent vasoconstrictor, shares functional overlap with U-II in promoting vascular smooth muscle contraction and fibrosis. However, U-II demonstrates greater vasoconstrictive potency in human pulmonary arteries (EC₅₀ = 0.3 nM vs. 3 nM for ET-1) . Unlike ET-1, which primarily signals through endothelin A/B receptors, U-II’s effects are mediated solely via UT receptors . In hypertensive models, U-II and ET-1 exhibit distinct expression patterns: U-II is upregulated in cardiac tissue, while ET-1 dominates in vascular endothelium .
Somatostatin
U-II shares structural similarity with somatostatin (particularly the cyclic disulfide bridge), but their receptors and functions diverge. Somatostatin targets SSTR1–5 receptors to inhibit endocrine secretion, whereas U-II’s UT receptor drives cardiovascular and renal effects . Unlike somatostatin, U-II promotes insulin resistance and enhances foam cell formation in atherosclerosis .
Urotensin II Receptor Antagonists
- Urantide : A UT receptor antagonist, urantide inhibits U-II-induced vasoconstriction in humans. Prolonged urantide infusion (0.1 pmol/min) in healthy volunteers neutralizes U-II’s hemodynamic effects without altering baseline blood pressure .
- DS37001789 : This antagonist improves survival in pressure-overloaded heart failure mice by reducing cardiac fibrosis and hypertrophy .
Data Tables
Table 1: Structural and Functional Comparison of U-II with Similar Peptides
| Compound | Structure | Receptor | Key Functions | Potency (EC₅₀) | Disease Associations |
|---|---|---|---|---|---|
| Urotensin II-alpha | 11-AA cyclic peptide | UT (GPR14) | Vasoconstriction, fibrosis, inflammation | 0.3 nM (human PA) | Hypertension, atherosclerosis |
| URP | 8-AA cyclic peptide | UT (GPR14) | Modulates U-II signaling | ~3 nM (rat aorta) | Co-expressed in hypertension |
| Endothelin-1 | 21-AA linear peptide | ETA/ETB | Vasoconstriction, hypertrophy | 3 nM (human PA) | Pulmonary hypertension |
| Somatostatin | 14-AA cyclic peptide | SSTR1–5 | Inhibits hormone secretion | N/A | Neuroendocrine tumors |
Table 2: Pharmacological Profile of UT Receptor Antagonists
Research Findings and Implications
- Hypertension : Plasma U-II levels are elevated in hypertensive patients, correlating with endothelial dysfunction . U-II’s synergistic effect with oxidized LDL enhances vascular smooth muscle proliferation, exacerbating arterial stiffness .
- Atherosclerosis : U-II promotes foam cell formation by repressing cholesterol efflux transporter ABCA1 via ERK/NF-κB signaling . Co-localization with calcified plaques suggests a role in vascular calcification .
- Renal Disease : U-II induces collagen synthesis in renal fibroblasts, accelerating fibrosis in diabetic nephropathy. Antagonists like urantide mitigate renal damage in preclinical models .
化学反応の分析
Disulfide Bridge Formation and Oxidation
The cyclic hexapeptide core (-Cys⁵-Phe-Trp-Lys-Tyr-Cys¹⁰-) forms a disulfide bond between Cys⁵ and Cys¹⁰, essential for biological activity . This bond stabilizes the peptide’s conformation, enabling interaction with the urotensin receptor (UT).
-
Reaction : Oxidation of cysteine thiols under mild conditions (e.g., air or DMSO) yields the cyclic structure.
-
Impact : Disruption of the disulfide bond via reduction (e.g., using dithiothreitol) abolishes receptor binding .
Lactam Bridge Analogues
To improve metabolic stability, the disulfide bond has been replaced with a lactam bridge in synthetic analogues .
-
Reaction : Cyclization via amide bond formation between Lys⁸ and Asp/Glu residues.
-
Example : [Pen⁵,DTrp⁷,Dab⁸]U-II(4–11) (UFP-803) substitutes Cys⁵ with penicillamine and introduces a lactam bridge .
-
Activity : Retains partial agonist activity (intrinsic activity α = 0.21) at UT receptors but with reduced potency compared to native U-II .
| Analogue | Modification | Receptor Activity (pEC₅₀) | Intrinsic Activity (α) |
|---|---|---|---|
| Native U-II | Disulfide bond | 8.11 (hUT) | 1.00 (Full agonist) |
| [Pen⁵,DTrp⁷,Dab⁸]U-II | Lactam bridge | ~7.5 | 0.21 (Partial agonist) |
Alanine and D-Amino Acid Scanning
Systematic substitutions identify critical residues for UT receptor activation :
-
Lys⁸ : Substitution with D-Lys abolishes activity, highlighting stereochemical dependence .
-
Tyr⁹ : Aromaticity is crucial; Phe substitution retains partial activity .
Nonpeptide Ligands and Mimetics
Nonpeptide UT ligands mimic the cyclic core’s pharmacophore:
-
Example : Palosuran and SB-710411 mimic the spatial arrangement of Trp⁷-Lys⁸-Tyr⁹ .
-
Design : Based on U-II’s NMR-derived structure, targeting hydrophobic and cationic interactions .
Key Structural Insights:
-
Core Sequence : Phe⁶-Trp⁷-Lys⁸-Tyr⁹ is indispensable for receptor activation .
-
Terminal Flexibility : N- and C-terminal residues (Glu¹-Thr²-Pro³ and Val¹¹) tolerate modifications without activity loss .
Functional Implications:
Q & A
Q. What experimental methods are most reliable for detecting Urotensin II-α in biological samples?
Methodological Answer:
- Radioimmunoassay (RIA) and ELISA are standard for quantifying Urotensin II-α due to their sensitivity to low peptide concentrations. RIA requires specific antisera validated for cross-reactivity with related peptides (e.g., URP1/2), while ELISA kits should include controls for matrix effects in tissue homogenates .
- Immunohistochemistry using antibodies targeting conserved regions of Urotensin II-α (e.g., cyclic C-terminal sequence) is critical for spatial localization in tissues like the CNS or pancreatic islets. Include blocking peptides to confirm specificity .
Q. What physiological roles of Urotensin II-α are supported by in vivo studies?
Methodological Answer:
- Use knockout zebrafish models to study developmental roles (e.g., body axis regulation via Uts2r3 receptor signaling). Monitor phenotypes like scoliosis or cilia-driven cerebrospinal fluid flow defects .
- In mammals, hypertensive rat models reveal Urotensin II-α’s vasoactive effects. Measure blood pressure responses to receptor antagonists (e.g., palosuran) and correlate with tissue-specific receptor (UTIIR/GPR14) expression via qPCR .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Urotensin II-α’s role in cancer progression?
Methodological Answer:
- Conduct tissue-specific receptor profiling using RNA-seq or proteomics. For example, UTIIR overexpression in breast cancer correlates with lymphatic invasion, but contradictory findings in other cancers may stem from isoform variability or stromal cell interactions .
- Perform co-culture assays to isolate tumor-microenvironment crosstalk. Compare Urotensin II-α secretion in cancer-associated fibroblasts vs. tumor cells using LC-MS/MS .
Q. What experimental models best recapitulate Urotensin II-α signaling in neurological disorders?
Methodological Answer:
- Use transgenic Xenopus with Utr4 (homolog of Uts2r3) mutations to study conserved pathways in neurodevelopmental defects. Quantify behavioral outcomes (e.g., anxiety-like phenotypes) and correlate with CSF neuropeptide levels .
- In rodent models of depression, pair intracerebroventricular Urotensin II-α infusion with fMRI to map neural circuit activation. Validate receptor binding via autoradiography with radiolabeled ligands .
Q. How can secondary data analysis address gaps in Urotensin II-α research?
Methodological Answer:
- Mine public transcriptomic datasets (e.g., GTEx, TCGA) to explore UTIIR expression across tissues and diseases. Use bioinformatics tools (e.g., STRING-DB) to identify co-expressed genes and potential signaling hubs .
- Apply meta-analysis to reconcile conflicting clinical studies on Urotensin II-α and cardiovascular outcomes. Stratify by covariates like renal function or diabetes status using multivariate regression .
Methodological Best Practices
Q. What controls are essential for Urotensin II-α receptor binding assays?
- Include cold saturation controls (excess unlabeled ligand) to distinguish specific vs. nonspecific binding in radioligand assays.
- Validate receptor specificity using siRNA knockdown or CRISPR-Cas9-edited cell lines. Cross-reference with receptor-deficient models (e.g., GPR14-/- mice) .
Q. How to design longitudinal studies on Urotensin II-α’s metabolic effects?
- Use hyperinsulinemic-euglycemic clamps in animal models to assess insulin sensitivity changes. Pair with tissue biopsies for Urotensin II-α localization and receptor activity .
- In human cohorts, integrate biobanked plasma samples with electronic health records to correlate peptide levels with glycemic outcomes over time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
